methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate
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Description
The compound contains several functional groups including methoxycarbonyl, carbamoyl, and carboxylate groups . It also contains benzothiophene rings, which are aromatic systems containing a five-membered ring with sulfur and a six-membered ring.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbonyl group can undergo nucleophilic addition reactions, and the carboxylate group can participate in esterification and amidation reactions .Scientific Research Applications
Biological Activities and Chemical Applications
Antibacterial and Antifungal Properties : Thiophene-3-carboxamide derivatives, with structural similarities, have been found to exhibit significant antibacterial and antifungal activities. This suggests the potential use of such compounds, including Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate, in developing new antimicrobial agents (Vasu et al., 2005).
Anti-cancer Potential : A series of thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anticancer activities, indicating the potential for Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate in oncological research (R. Mohareb et al., 2016).
Tumor Cell Selectivity : Certain 2-amino-3-methylcarboxylate thiophene derivatives have shown pronounced anti-proliferative activity and high tumor cell selectivity, underscoring the potential of structurally similar compounds for targeted cancer therapy (Joice Thomas et al., 2017).
Photochemical Applications : The synthesis and characterization of new compounds with high singlet oxygen quantum yields suggest potential applications in photodynamic therapy, an area where Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate could find use due to its structural features (M. Pişkin et al., 2020).
Synthetic Chemistry : The compound and related derivatives could play a role in synthetic chemistry, for example, in the selective formation of unsaturated esters or in cascade reactions catalyzed by palladium complexes, indicating their versatility in chemical synthesis (A. A. N. Magro et al., 2010).
Properties
IUPAC Name |
methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6S3/c1-33-25(31)21-19(13-7-3-5-9-15(13)36-21)27-23(29)17-11-12-18(35-17)24(30)28-20-14-8-4-6-10-16(14)37-22(20)26(32)34-2/h3-12H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSGXDFQMKVQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(S3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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